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Compound of Interest

Compound Name:
(3-Bromophenyl)(4-

methoxyphenyl)methanone

Cat. No.: B1273611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

probable synthetic route for (3-Bromophenyl)(4-methoxyphenyl)methanone, a compound of

interest in medicinal chemistry and materials science. The information is compiled from various

sources, including spectral data for closely related analogs, to offer a detailed profile for

research and development purposes.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (3-Bromophenyl)(4-
methoxyphenyl)methanone. It is important to note that while some data is predicted or

derived from analogous structures, it provides a strong foundation for the identification and

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.80 d, J ≈ 8.8 Hz 2H
H-2', H-6' (of 4-

methoxyphenyl)

~7.70 t, J ≈ 1.8 Hz 1H
H-2 (of 3-

bromophenyl)

~7.65
ddd, J≈8.0, 2.0, 1.0

Hz
1H

H-6 (of 3-

bromophenyl)

~7.50
ddd, J≈8.0, 2.0, 1.0

Hz
1H

H-4 (of 3-

bromophenyl)

~7.35 t, J ≈ 8.0 Hz 1H
H-5 (of 3-

bromophenyl)

~6.95 d, J ≈ 8.8 Hz 2H
H-3', H-5' (of 4-

methoxyphenyl)

3.89 s 3H -OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds. Actual

experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~194.5 C=O (Ketone)

~163.5 C-4' (of 4-methoxyphenyl)

~139.5 C-1 (of 3-bromophenyl)

~135.0 C-3 (of 3-bromophenyl)

~132.5 C-2', C-6' (of 4-methoxyphenyl)

~131.0 C-6 (of 3-bromophenyl)

~130.0 C-5 (of 3-bromophenyl)

~129.5 C-1' (of 4-methoxyphenyl)

~128.5 C-2 (of 3-bromophenyl)

~122.5 C-Br (of 3-bromophenyl)

~113.8 C-3', C-5' (of 4-methoxyphenyl)

55.6 -OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds. Actual

experimental values may vary slightly.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Analog-Based)
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Wavenumber (cm⁻¹) Intensity Assignment

~1650 - 1670 Strong C=O stretch

~1595 - 1605 Strong Aromatic C=C stretch

~1250 - 1260 Strong C-O-C stretch (asymmetric)

~1170 - 1180 Strong C-O-C stretch (symmetric)

~1020 - 1030 Medium In-plane C-H bend

~700 - 850 Strong Out-of-plane C-H bend

~550 - 650 Medium C-Br stretch

Note: Data is based on the IR spectrum of (4-Chlorophenyl)(4-methoxyphenyl)methanone and

other similar benzophenones.[1]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z (Da) Adduct

291.00151 [M+H]⁺

312.98345 [M+Na]⁺

288.98695 [M-H]⁻

289.99368 [M]⁺

Source: Predicted data from PubChem.[2]

Experimental Protocols
The synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone can be effectively achieved

via a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based

on established methods for similar compounds.
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Synthesis of (3-Bromophenyl)(4-
methoxyphenyl)methanone via Friedel-Crafts Acylation
Materials:

3-Bromobenzoyl chloride

Anisole

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Sodium bicarbonate (NaHCO₃), saturated solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Procedure:

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux

condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 to 1.5
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equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or

argon). The flask is cooled in an ice bath.

Addition of Reactants: A solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous

dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

Following this, anisole (1.0 to 1.2 equivalents) is added dropwise via the dropping funnel,

maintaining the temperature below 5 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of

crushed ice and concentrated hydrochloric acid. This is done to quench the reaction and

decompose the aluminum chloride complex.

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is

separated. The aqueous layer is extracted with dichloromethane (2-3 times). The combined

organic extracts are then washed sequentially with water, saturated sodium bicarbonate

solution, and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column

chromatography on silica gel to afford the pure (3-Bromophenyl)(4-
methoxyphenyl)methanone.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry

to confirm its identity and purity.

Visualizations
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Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

(3-Bromophenyl)(4-methoxyphenyl)methanone.
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Caption: Synthesis and characterization workflow.

Signaling Pathway (Logical Relationship)
The core of the synthesis is the electrophilic aromatic substitution mechanism of the Friedel-

Crafts acylation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1273611?utm_src=pdf-body
https://www.benchchem.com/product/b1273611?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Bromobenzoyl Chloride

Acylium Ion
(Electrophile)

Activation

AlCl₃

Sigma Complex
(Intermediate)

Anisole
(Nucleophile)

Nucleophilic Attack

(3-Bromophenyl)(4-methoxyphenyl)methanone

Deprotonation

Click to download full resolution via product page

Caption: Friedel-Crafts acylation mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (3-Bromophenyl)
(4-methoxyphenyl)methanone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273611#spectroscopic-data-of-3-
bromophenyl-4-methoxyphenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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